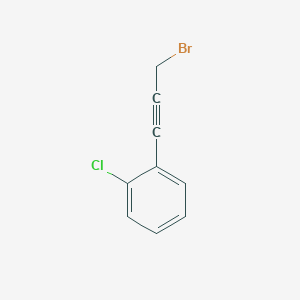

1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-2-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFAVJCTDVEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Bromoprop 1 Yn 1 Yl 2 Chlorobenzene

Precursor Synthesis and Stereoselective Pathways for Alkynyl and Aryl Moieties

The logical precursor to the target compound is the propargyl alcohol, 3-(2-chlorophenyl)prop-2-yn-1-ol . This intermediate contains the required aryl and alkynyl moieties connected by the crucial C(sp)-C(sp2) bond. The synthesis of this precursor is the primary focus before the final bromination step.

The aryl moiety is derived from a 1-halo-2-chlorobenzene, with 1-iodo-2-chlorobenzene or 1-bromo-2-chlorobenzene (B145985) being common starting materials due to their reactivity in cross-coupling reactions. The alkynyl moiety is provided by propargyl alcohol (prop-2-yn-1-ol), an inexpensive and readily available starting material. The synthesis of the precursor alcohol does not typically involve stereoselective pathways as the key carbon centers are achiral.

Targeted Coupling Approaches for Constructing the C(sp)-C(sp2) Bond

The central transformation in the synthesis is the formation of the bond between the C1 of the propyne (B1212725) unit and the C1 of the chlorobenzene (B131634) ring. This is achieved through powerful cross-coupling reactions that are well-established in organic synthesis.

The Sonogashira coupling is a highly effective and widely used method for forming C(sp)-C(sp2) bonds. rsc.orgorganic-chemistry.org The reaction couples a terminal alkyne with an aryl or vinyl halide. rsc.org In this context, the synthesis of the precursor 3-(2-chlorophenyl)prop-2-yn-1-ol is achieved by coupling a 1-halo-2-chlorobenzene with propargyl alcohol.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a Pd(II) source like PdCl2(PPh3)2, and requires a copper(I) co-catalyst, typically CuI. youtube.com The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base. youtube.com

A typical reaction setup involves stirring the aryl halide (e.g., 1-iodo-2-chlorobenzene), propargyl alcohol, a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (CuI), and a suitable base (e.g., an amine like triethylamine (B128534) or diisopropylamine) in a solvent such as THF or DMF. researchgate.net

While the palladium-catalyzed Sonogashira reaction is predominant, copper-catalyzed or copper-mediated methods provide an alternative for the alkynylation of aryl halides. echemi.com These methods can sometimes offer advantages in terms of cost or reactivity, avoiding the use of palladium. Copper-catalyzed couplings, such as variations of the Castro-Stephens reaction, can be used to couple copper acetylides with aryl halides.

More recent developments have focused on using copper catalysts with specific ligands to facilitate the direct coupling of aryl halides with terminal alkynes. For instance, a system using copper(I) iodide with a diamine ligand can promote the coupling of aryl bromides or iodides with alkynes. nih.gov These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but are a viable strategy for constructing the necessary C(sp)-C(sp2) bond.

The efficiency of the cross-coupling reaction is highly dependent on several parameters. organic-chemistry.org Optimization is crucial to maximize the yield of 3-(2-chlorophenyl)prop-2-yn-1-ol and minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling). Key factors for optimization include the choice of catalyst, solvent, base, and temperature. organic-chemistry.orgbyjus.com

For Sonogashira couplings, catalyst loading can often be reduced to minimize costs, with levels as low as 0.025 mol% being effective for reactive substrates. byjus.com The choice of solvent can significantly affect reaction rates and selectivity. organic-chemistry.org Amine bases like triethylamine (Et3N) often serve as both the base and a solvent. Temperature control is critical; while higher temperatures can increase reaction rates, they may also promote catalyst deactivation or side reactions. thieme-connect.de

| Parameter | Variation | General Impact on Yield and Purity |

|---|---|---|

| Catalyst System | Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂/CuI | Both are effective; choice may depend on substrate reactivity and catalyst stability. |

| Ligand Choice (e.g., phosphines, NHCs) | Bulky, electron-rich ligands can improve efficiency and allow for coupling of less reactive aryl chlorides. thieme-connect.de | |

| Solvent | Amine (e.g., Et₃N) vs. Aprotic Polar (e.g., DMF, THF) | Amine bases often double as solvents. Aprotic polar solvents can help solubilize reagents and stabilize intermediates. organic-chemistry.org |

| Aqueous Media | Modern protocols have been developed in aqueous media for sustainability. byjus.com | |

| Base | Organic (e.g., Et₃N, DIPA) vs. Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Amine bases are standard. Inorganic bases are often used in copper-free or specialized protocols. |

| Base Stoichiometry | An excess of base is typically required; optimization can reduce waste. byjus.com | |

| Temperature | Room Temperature vs. Elevated Temperature | Reactions are often run from room temperature to ~80 °C. Higher temperatures may be needed for less reactive halides (e.g., aryl chlorides) but risk side reactions. organic-chemistry.org |

Selective Bromination of the Propargyl Alcohol Precursor

Once the precursor, 3-(2-chlorophenyl)prop-2-yn-1-ol , is synthesized and purified, the final step is the conversion of the primary alcohol functional group to a bromide. This transformation must be selective to avoid reactions with the alkyne or the aromatic ring.

The conversion of a primary alcohol to an alkyl bromide is a standard transformation, but the presence of the adjacent alkyne in a propargyl system requires careful reagent selection to prevent undesired rearrangements.

Phosphorus tribromide (PBr3) is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides. byjus.comcommonorganicchemistry.com The reaction proceeds through an SN2 mechanism. masterorganicchemistry.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a bromide ion. This converts the hydroxyl group into a good leaving group (an O-PBr2 species). The displaced bromide ion then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group to form the final alkyl bromide with inversion of stereochemistry (though this is not relevant for an achiral primary alcohol). youtube.commasterorganicchemistry.com

| Reagent System | Typical Conditions | Mechanism | Key Considerations |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Ether or CH₂Cl₂, often with a weak base like pyridine (B92270), low temperature (e.g., 0 °C to RT). byjus.comechemi.com | SN2 | Highly effective for primary alcohols. Low temperatures are crucial to prevent rearrangement to bromoallene. echemi.com |

| Appel Reaction (CBr₄ / PPh₃) | CH₂Cl₂ or THF, typically at 0 °C to RT. | SN2 | Milder conditions, but can also lead to SN2' rearrangement (allene formation), especially with aryl-substituted propargyl alcohols. organic-chemistry.orgthieme-connect.de |

A critical consideration for the bromination of aryl-substituted propargyl alcohols is the potential for an SN2' (S-N-two-prime) reaction pathway, which leads to the formation of an isomeric bromoallene . thieme-connect.de This rearrangement is often competitive with the desired SN2 reaction. To favor the formation of the target propargyl bromide, the reaction is typically carried out at low temperatures (e.g., below 0 °C) and with reagents like PBr3 that strongly favor the direct SN2 displacement at the primary carbon center. echemi.com The use of a weak, non-nucleophilic base like pyridine can be employed to scavenge the HBr byproduct. byjus.com

Stereochemical Considerations in Propargyl Bromide Synthesis

The synthesis of propargyl bromides, including 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene, does not inherently involve stereocenters at the alkyne carbons due to their linear geometry. However, stereochemistry becomes a critical consideration when the propargylic position is involved in reactions that can create a chiral center or when the synthesis involves chiral precursors or catalysts.

Advanced synthetic methods focus on controlling the regioselectivity and stereoselectivity of reactions involving the propargyl moiety. For instance, in cross-coupling reactions, achieving substitution at the propargylic carbon (an SN2-type reaction) versus the allenic position (an SN2'-type reaction) is a significant challenge. Iron-catalyzed Suzuki-Miyaura coupling reactions have been developed that demonstrate high regioselectivity for the SN2-type product, furnishing multi-substituted 1,4-enynes in a stereospecific manner. rsc.org This level of control is crucial for ensuring the desired connectivity and stereochemical outcome in complex molecules derived from propargyl bromides.

Furthermore, the development of enantioselective variants of these coupling reactions is an active area of research. rsc.org While the target compound itself is achiral, its subsequent transformations could involve the creation of stereocenters. Therefore, the stereochemical purity of intermediates is paramount. Methodologies that employ chiral ligands or catalysts can induce asymmetry, leading to the formation of a single enantiomer or diastereomer. For example, zinc-mediated propargylation of α-alkoxy aldehydes has been shown to proceed with high diastereoselectivity, a principle that is applicable to reactions involving functionalized propargyl bromides. acs.org

The table below summarizes key aspects of stereocontrol in reactions analogous to the synthesis and derivatization of propargyl bromides.

| Parameter | Description | Significance in Synthesis |

| Regioselectivity | Preferential reaction at one of two or more possible sites. In propargyl systems, this is typically SN2 (at the propargylic carbon) vs. SN2' (leading to an allene). | Ensures the formation of the desired constitutional isomer, preventing the formation of difficult-to-separate allenic byproducts. |

| Stereospecificity | A reaction in which the stereochemistry of the reactant completely determines the stereochemistry of the product without other options. | Important when using stereochemically defined precursors to transfer that chirality to the product molecule. |

| Stereoselectivity | The formation of a predominance of one stereoisomer over others. This can be enantioselectivity (formation of one enantiomer) or diastereoselectivity (formation of one diastereomer). | Crucial for producing chiral molecules with the correct three-dimensional structure, which is vital in pharmaceuticals and materials science. |

| Chiral Catalysts/Ligands | Catalysts or ligands that are themselves chiral and can induce chirality in the product. | Enables the asymmetric synthesis of chiral compounds from achiral or racemic starting materials. |

Atom-Economical and Sustainable Synthetic Routes

The principles of atom economy and sustainability are central to modern chemical synthesis, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. skpharmteco.com For a compound like this compound, this involves designing synthetic pathways that avoid the use of stoichiometric reagents in favor of catalytic alternatives and reduce the number of synthetic steps.

Exploration of Continuous Flow Methodologies for Production Scale-Up

Continuous flow chemistry has emerged as a powerful technology for the scale-up of chemical processes, offering significant advantages over traditional batch manufacturing, particularly for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. rsc.orgnih.gov The synthesis of propargylic compounds can benefit greatly from this approach. nih.gov

A hypothetical continuous flow process for the synthesis of this compound could involve the reaction of 1-chloro-2-ethynylbenzene (B43536) with a brominating agent in a microreactor. Flow chemistry enables rapid mixing, superior heat transfer, and precise temperature control, which can minimize the formation of byproducts. rsc.org This technology is highly scalable; a process optimized on a microgram or milligram scale can often be translated to a larger production scale by extending the operation time or by "numbering up" (using multiple reactors in parallel). nih.gov

For instance, the bromination of a precursor alcohol, (2-chlorophenyl)prop-2-yn-1-ol, could be achieved using a reagent like phosphorus tribromide. In a flow setup, streams of the alcohol and the brominating agent would be continuously mixed and passed through a heated or cooled coil reactor. The short residence time within the reactor minimizes the potential for degradation or side reactions. nih.gov This approach mitigates safety concerns associated with handling hazardous reagents and intermediates, as only small quantities are present in the reactor at any given moment. d-nb.info

The table below outlines potential parameters for a continuous flow synthesis of this compound from a suitable precursor.

| Parameter | Typical Range | Rationale |

| Reactor Type | Microreactor, Coil Reactor (PFA, Stainless Steel) | Provides high surface-area-to-volume ratio for efficient heat and mass transfer. |

| Flow Rate | 0.1 - 10 mL/min | Controls the residence time in the reactor, directly influencing reaction conversion. |

| Temperature | -20 °C to 100 °C | Optimized for reaction kinetics while minimizing byproduct formation. Precise control is a key advantage of flow systems. rsc.org |

| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and control gas evolution. |

| Reagent Stoichiometry | 1.0 - 1.5 equivalents | Precisely controlled by the relative flow rates of the reactant streams. |

| Residence Time | 1 - 30 minutes | The duration reactants spend in the reaction zone, optimized for maximum yield. tue.nl |

Green Chemistry Principles in Catalyst and Solvent Selection

Adherence to green chemistry principles is essential for developing sustainable synthetic routes. rsc.org This involves the careful selection of catalysts and solvents to minimize environmental impact and enhance safety. skpharmteco.comnih.govjddhs.com

Catalyst Selection: The synthesis of precursors to this compound, such as through Sonogashira coupling to form the C-C bond, traditionally uses palladium and copper catalysts. Green approaches focus on using catalysts with high turnover numbers, operating under mild conditions, and enabling easy separation and recycling. nih.gov Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive. rsc.org For example, copper-functionalized metal-organic frameworks (MOFs) have been developed as reusable heterogeneous catalysts for the synthesis of propargylamines, demonstrating high activity under solvent-free conditions. nih.gov Similarly, silica-supported acid catalysts offer an environmentally benign alternative to liquid acids, providing high atom efficiency and producing water as the only byproduct. rsc.org

Solvent Selection: Solvents constitute a major portion of the waste generated in chemical processes. jddhs.com Green chemistry advocates for the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. nih.govresearchgate.net Traditional volatile organic compounds (VOCs) are being replaced by alternatives like water, supercritical fluids, or ionic liquids. nih.gov For the synthesis of propargyl compounds, reactions have been successfully carried out in greener solvents. For example, the propargylation of aromatic compounds has been achieved efficiently in the absence of a solvent. rsc.org When a solvent is necessary, choices are guided by safety, environmental impact, and recyclability.

The following table compares traditional and green alternatives for catalysts and solvents in the context of synthesizing the target compound's precursors.

| Component | Traditional Approach | Green Chemistry Alternative | Advantages of Green Alternative |

| Catalyst | Homogeneous Pd/Cu catalysts, Lewis acids (e.g., BF3·Et2O) rsc.org | Heterogeneous catalysts (e.g., PMA/SiO2, Cu-MOFs) nih.govrsc.org, Biocatalysts | Reusability, reduced metal leaching, simplified product purification, milder reaction conditions. |

| Solvent | Chlorinated solvents (e.g., CH2Cl2), Aprotic polar solvents (e.g., DMF, THF) rsc.orgplos.org | Water, Ionic Liquids, Supercritical CO2, Solvent-free conditions nih.govnih.gov | Reduced toxicity and flammability, lower environmental impact, potential for recycling, reduced waste generation. |

By integrating these advanced methodologies, the synthesis of this compound can be approached in a manner that is not only efficient and precise but also sustainable and environmentally responsible.

Elucidating the Reactivity Profile and Chemical Transformations of 1 3 Bromoprop 1 Yn 1 Yl 2 Chlorobenzene

Chemoselective Functionalization at the Aryl Halide Position

The presence of both an aryl chloride and a propargylic bromide in 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene allows for selective reactions targeting one of these positions. The functionalization of the aryl chloride is a key transformation that can be achieved through several powerful palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Chloride

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex organic molecules. libretexts.org In the context of this compound, these reactions can be selectively performed at the aryl chloride position, leaving the propargylic bromide intact for subsequent transformations. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. google.com This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives. For the Suzuki-Miyaura coupling of this compound, a palladium catalyst, typically with a phosphine (B1218219) ligand, and a base are required to facilitate the reaction with an organoboron partner.

Detailed Research Findings:

| Aryl Halide | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Data not available |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Data not available |

| This compound | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | Data not available |

Data in the table is hypothetical and based on general knowledge of Suzuki-Miyaura coupling reactions.

The Heck coupling, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. In the case of this compound, the Heck coupling would involve the reaction of the aryl chloride with an olefinic partner in the presence of a palladium catalyst and a base.

Detailed Research Findings:

Specific examples of the Heck coupling with this compound are not documented in the available literature. However, the general methodology for the Heck reaction of aryl chlorides can be extrapolated. These reactions often require a palladium catalyst, a phosphine ligand, and a base, with the choice of solvent and temperature being critical for successful coupling. The nature of the olefinic partner also plays a significant role in the reaction outcome.

| Aryl Halide | Olefinic Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120 | Data not available |

| This compound | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 140 | Data not available |

| This compound | Cyclohexene | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | NMP | 130 | Data not available |

Data in the table is hypothetical and based on general knowledge of Heck coupling reactions.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. researchgate.netnumberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds. The Negishi coupling of this compound would involve the reaction of the aryl chloride with an organozinc reagent, facilitated by a palladium or nickel catalyst.

Detailed Research Findings:

While there is no specific literature detailing the Negishi coupling of this compound, the general conditions for such reactions are well-established. The preparation of the organozinc reagent is a key step, and the choice of catalyst and reaction conditions is crucial for achieving a successful coupling with the relatively unreactive aryl chloride.

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | Data not available |

| This compound | Ethylzinc bromide | PdCl₂(dppf) | - | Dioxane | 80 | Data not available |

| This compound | Propargylzinc bromide | NiCl₂(PCy₃)₂ | - | DMA | 70 | Data not available |

Data in the table is hypothetical and based on general knowledge of Negishi coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the preparation of anilines and their derivatives. The Buchwald-Hartwig amination of this compound would enable the introduction of a nitrogen-containing functional group at the aryl chloride position.

Detailed Research Findings:

Specific studies on the Buchwald-Hartwig amination of this compound are not found in the current literature. However, the general principles of this reaction are well-understood. The coupling of aryl chlorides often requires specialized bulky electron-rich phosphine ligands to achieve high yields. The choice of base and solvent is also critical to the success of the reaction. tcichemicals.com

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Data not available |

| This compound | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | Data not available |

| This compound | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 100 | Data not available |

Data in the table is hypothetical and based on general knowledge of Buchwald-Hartwig amination reactions. libretexts.org

Directed Ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In the case of this compound, the chloro substituent is a moderate directing group, and the alkyne moiety could also potentially influence the regioselectivity of the metalation. organic-chemistry.org

Detailed Research Findings:

There is no specific literature available on the directed ortho-metalation of this compound. The chloro group can direct metalation to the adjacent ortho position. However, the presence of the propargyl group might lead to competitive deprotonation or other side reactions. Careful optimization of the base, solvent, temperature, and electrophile would be necessary to achieve the desired regioselective functionalization.

| Substrate | Directing Group | Base | Electrophile | Product | Yield (%) |

| This compound | -Cl | n-BuLi/TMEDA | DMF | 2-(3-bromoprop-1-yn-1-yl)-6-chlorobenzaldehyde | Data not available |

| This compound | -Cl | LDA | Me₃SiCl | 1-(3-bromoprop-1-yn-1-yl)-2-chloro-6-(trimethylsilyl)benzene | Data not available |

| This compound | -Cl | s-BuLi | I₂ | 1-(3-bromoprop-1-yn-1-yl)-2-chloro-6-iodobenzene | Data not available |

Data in the table is hypothetical and based on general principles of directed ortho-metalation.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike S_N1 and S_N2 reactions common with alkyl halides, aryl halides are generally inert to these conditions. libretexts.org S_NAr reactions typically proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the chlorine atom). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In the case of this compound, the substituent is a 3-bromoprop-1-yn-1-yl group. The alkyne moiety is weakly electron-withdrawing, but it is not a powerful activating group like a nitro group. Furthermore, it is positioned ortho to the chlorine atom, which does allow for some potential stabilization of an intermediate. However, without strong EWGs, the aromatic ring is not sufficiently electron-deficient to undergo S_NAr reactions under standard conditions. libretexts.org Consequently, nucleophilic attack on the 2-chlorophenyl ring is expected to be unfavorable and require harsh reaction conditions, such as high temperatures and very strong nucleophiles or bases, which might proceed through a different mechanism, like an elimination-addition (benzyne) pathway. libretexts.org

| Factor | Influence on SNAr Rate | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Increases rate, especially when ortho/para to the leaving group. libretexts.org | The propargyl group is only weakly electron-withdrawing; lacks strong activation. |

| Leaving Group | Rate depends on electronegativity and ability to stabilize charge (F > Cl > Br > I). | Chlorine is a viable leaving group, but requires an activated ring. |

| Nucleophile | Rate is dependent on the nucleophilicity and concentration of the attacking species. | Strong nucleophiles would be required, but they would likely react at the more susceptible propargyl bromide site first. |

| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvent choice is secondary to the electronic activation of the ring. |

Reactivity at the Propargyl Bromide Moiety

The propargyl bromide group (-CH₂-Br) is the most reactive site on the molecule for nucleophilic attack due to the susceptibility of the sp³-hybridized carbon atom bonded to the bromine to undergo S_N2 reactions.

The primary reactivity of the propargyl bromide moiety is defined by its susceptibility to S_N2 reactions. Various heteroatom nucleophiles, such as amines and thiols, can readily displace the bromide ion. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile (in the case of thiols or primary/secondary amines) and to neutralize the HBr byproduct. plos.org

For example, reaction with a primary or secondary amine would lead to the formation of a propargylamine (B41283) derivative. Similarly, reaction with a thiol or thiolate anion would yield a propargyl sulfide. These reactions are highly efficient and are fundamental in synthesizing more complex molecules. The use of polar aprotic solvents like acetone (B3395972) or DMF can facilitate these S_N2 type reactions. plos.orgnih.gov

Organometallic reagents can be formed at the propargyl bromide position. The formation of a Grignard reagent, for instance, would involve the reaction of this compound with magnesium metal in an anhydrous ether solvent. mnstate.edusigmaaldrich.com This would produce the corresponding organomagnesium halide, 1-(2-chlorophenyl)prop-2-yn-1-ylmagnesium bromide.

The formation of organolithium reagents is also possible. fishersci.com These are typically prepared by reacting the halide with an alkyllithium reagent (via halogen-metal exchange) or with lithium metal. fishersci.frsigmaaldrich.com These organolithium compounds are extremely strong bases and highly reactive nucleophiles. fishersci.comfishersci.fr

A key consideration in these reactions is chemoselectivity. The C(sp³)-Br bond of the propargyl bromide is significantly more reactive than the C(sp²)-Cl bond of the chlorobenzene (B131634) ring. walisongo.ac.id Therefore, the formation of the organometallic intermediate is expected to occur exclusively at the propargylic position under standard conditions, leaving the aryl chloride moiety intact.

| Organometallic Reagent | Typical Precursor | Common Reagents | Key Characteristics |

|---|---|---|---|

| Grignard Reagent | Alkyl or Aryl Halide (R-X) | Magnesium (Mg) metal in ether. libretexts.org | Strongly nucleophilic and basic; used extensively for C-C bond formation. mnstate.edu |

| Organolithium Reagent | Alkyl or Aryl Halide (R-X) | Lithium metal or alkyllithiums (e.g., n-BuLi, t-BuLi). fishersci.frnih.gov | Extremely strong bases and potent nucleophiles. fishersci.comsigmaaldrich.com |

The carbon-bromine bond in the propargyl bromide moiety can undergo homolytic cleavage to form a propargyl radical. This can be initiated by radical initiators, light, or in the course of certain electron transfer reactions, such as the formation of Grignard reagents, which is believed to involve radical intermediates on the magnesium surface. alfredstate.edu

Once formed, this radical can participate in various reactions. For instance, N-arylguanidines and N-arylamidines can undergo cyclization reactions to form benzo[e] mnstate.edualfredstate.edusci-hub.setriazines, which can then be converted to stable Blatter radicals. nih.gov While not a direct reaction of the propargyl bromide itself, this illustrates a pathway where radical chemistry is employed in subsequent transformations of molecules built from similar precursors. Free radical halogenation using reagents like N-bromosuccinimide (NBS) is typically used to install a bromine at an allylic or benzylic position, rather than reacting a pre-existing bromide. youtube.com The propargyl radical derived from this compound could potentially undergo radical cyclization or intermolecular addition reactions, depending on the reaction conditions and the presence of other reactive species.

Transformations of the Alkyne Unit

The internal alkyne provides a third site for reactivity, primarily through addition and cycloaddition reactions.

The alkyne functionality is a key participant in "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles. sci-hub.seorganic-chemistry.org

For this compound to be used in a standard CuAAC reaction, it must first be converted into a terminal alkyne. This can be achieved by reacting it with a nucleophile that subsequently allows for the installation of an azide (B81097), which can then react with a separate terminal alkyne. Alternatively, and more commonly, the propargyl bromide itself is used as an alkylating agent to introduce the propargyl group onto another molecule (e.g., a phenol, amine, or thiol). The resulting terminal alkyne can then react with an organic azide in the presence of a copper(I) catalyst to yield a stable 1,2,3-triazole ring. researchgate.netnih.govresearchgate.net This strategy is a powerful tool for linking different molecular fragments and is widely used in drug discovery and materials science. sci-hub.senih.gov

Beyond click chemistry, the alkyne can participate in other cycloaddition reactions. For example, 1,3-dipolar cycloadditions can occur with reagents like nitrones to form five-membered heterocyclic rings such as isoxazolidines. nih.gov

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Organic Azide | 1,4-disubstituted 1,2,3-Triazole | High yield, high regioselectivity, mild conditions; a prime example of "click chemistry". organic-chemistry.org |

| Huisgen 1,3-Dipolar Cycloaddition (Thermal) | Alkyne + Azide | Mixture of 1,4- and 1,5-disubstituted 1,2,3-Triazoles | Requires elevated temperatures, often lacks regioselectivity. organic-chemistry.org |

| Nitrone-Alkyne Cycloaddition | Alkyne + Nitrone | Isoxazoline/Isoxazolidine | A type of [3+2] cycloaddition used to synthesize five-membered heterocycles. nih.gov |

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the carbon-carbon triple bond. For this compound, these reactions would primarily target the alkyne moiety.

Hydration: The acid-catalyzed hydration of the triple bond, typically employing mercury salts as catalysts, would be expected to follow Markovnikov's rule. This would lead to the formation of an enol intermediate that would tautomerize to the corresponding ketone. The expected product would be 1-(3-bromo-1-oxopropan-2-yl)-2-chlorobenzene.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the alkyne would proceed via electrophilic addition. The regioselectivity (Markovnikov or anti-Markovnikov) would depend on the reaction conditions, such as the presence of peroxides. For instance, the addition of HBr in the absence of peroxides would likely yield a vinyl bromide.

| Reaction Type | Reagents | Expected Product |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 1-(3-bromo-1-oxopropan-2-yl)-2-chlorobenzene |

| Hydrohalogenation (Markovnikov) | HBr | 1-(1,3-dibromoprop-1-en-1-yl)-2-chlorobenzene |

| Hydrohalogenation (Anti-Markovnikov) | HBr, Peroxides | 1-(2,3-dibromoprop-1-en-1-yl)-2-chlorobenzene |

Oxidative and Reductive Transformations of the Triple Bond

The triple bond in this compound is susceptible to both oxidation and reduction.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄), would be expected to cleave the triple bond, yielding a carboxylic acid and carbon dioxide. In this case, the expected product would be 2-chlorobenzoic acid.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst would produce the corresponding (Z)-alkene, 1-(3-bromoprop-1-en-1-yl)-2-chlorobenzene. Conversely, reduction with a dissolving metal, such as sodium in liquid ammonia, would yield the (E)-alkene. Complete reduction to the alkane, 1-(3-bromopropyl)-2-chlorobenzene, can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

| Transformation | Reagents | Expected Product |

| Oxidative Cleavage | 1. O₃, 2. H₂O | 2-Chlorobenzoic acid |

| Partial Reduction (cis) | H₂, Lindlar's catalyst | (Z)-1-(3-bromoprop-1-en-1-yl)-2-chlorobenzene |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-1-(3-bromoprop-1-en-1-yl)-2-chlorobenzene |

| Full Reduction | H₂, Pd/C | 1-(3-bromopropyl)-2-chlorobenzene |

Carbopalladation Cascades

While no specific carbopalladation cascades involving this compound have been documented, its structure is amenable to such reactions. Carbopalladation involves the addition of an organopalladium species across the alkyne. Given the presence of the ortho-chloro substituent, intramolecular cascade reactions could be envisioned. For example, an initial oxidative addition of palladium to the C-Cl bond could be followed by an intramolecular carbopalladation of the triple bond, leading to the formation of a six-membered ring. Subsequent reactions of the resulting vinylpalladium intermediate could lead to diverse polycyclic products.

Cascade and Tandem Reactions Exploiting Multiple Reactive Centers

The molecule this compound possesses multiple reactive sites: the terminal alkyne, the propargylic bromide, and the aryl chloride. This functionality makes it a prime candidate for cascade and tandem reactions, although no specific examples have been reported in the literature.

A hypothetical tandem reaction could involve an initial Sonogashira coupling at the C-Cl position, followed by an intramolecular cyclization involving the newly introduced group and the propargyl bromide moiety. Another possibility is a tandem reaction involving the initial reaction of a nucleophile with the propargyl bromide, followed by an intramolecular reaction of the resulting intermediate with the alkyne, potentially catalyzed by a transition metal. The interplay between these reactive centers could allow for the rapid construction of complex molecular architectures.

Mechanistic Insights into Transformations of this compound Remain Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the mechanistic understanding of key chemical transformations involving the compound this compound. While this substituted aryl propargyl halide is utilized in organic synthesis, detailed experimental and computational studies elucidating the precise mechanisms of its reactions are not readily found in publicly accessible research. The following sections outline the types of investigations that would be necessary to build a comprehensive mechanistic picture, though specific data for this compound is currently unavailable.

Catalytic Systems for the Synthesis and Derivatization of the Compound

Palladium-Catalyzed Methodologies: Ligand Design and Catalyst Loading Optimization

Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis and represents the most established method for reactions like the Sonogashira coupling. rsc.org The efficacy of these systems is profoundly influenced by the choice of ligands coordinated to the palladium center and the optimization of catalyst loading to ensure economic and environmental viability.

Phosphine (B1218219) ligands are critical in tuning the electronic and steric properties of the palladium catalyst, which in turn dictates its activity and selectivity. nih.govresearchgate.net For a substrate like 1-chloro-2-iodobenzene, the ligand's nature is crucial for achieving selective oxidative addition at the more reactive C-I bond while leaving the stronger C-Cl bond intact.

Bulky and electron-rich dialkylbiaryl phosphine ligands, such as those developed by Buchwald, are particularly effective. nih.govnih.gov These ligands promote the formation of monoligated, highly reactive L1Pd(0) species, which are more stable in the Pd(0) oxidation state yet readily undergo oxidative addition with aryl halides. nih.gov The increased electron density on the palladium center, imparted by the alkyl groups on the phosphorus, enhances the rate of this key catalytic step. nih.gov The steric bulk of ligands like aryl-diadamantylphosphines can also enhance catalytic activity, especially in reactions involving sterically hindered ortho-substituted aryl halides. researchgate.net The general catalytic cycle for such a cross-coupling involves oxidative addition of the Pd(0) complex to the aryl halide, followed by transmetalation with the copper(I) acetylide (in a traditional Sonogashira), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.netnih.gov

Table 1: Influence of Phosphine Ligand Structure on Palladium Catalyst Performance

| Ligand Type | Key Structural Features | Impact on Catalysis | Example Ligands |

|---|---|---|---|

| Dialkylbiaryl Phosphines | Bulky, electron-rich biaryl backbone with alkyl substituents on phosphorus | Promotes formation of active monoligated Pd(0) species; enhances oxidative addition rate. nih.govnih.gov | t-BuBrettPhos, DavePhos nih.govnih.gov |

| Aryl-Diadamantyl Phosphines | Extremely bulky adamantyl groups | High activity for sterically demanding substrates. researchgate.net | (Adamantyl)₂P(aryl) |

The high cost and toxicity of palladium necessitate the development of systems that allow for its recovery and reuse. mdpi.com This has driven extensive research into heterogeneous palladium catalysts. These catalysts typically involve immobilizing palladium species onto a solid support, which allows for easy separation from the reaction mixture via filtration.

Table 2: Examples of Recyclable Palladium Catalysts in Sonogashira Coupling

| Catalyst System | Support Material | Key Features | Recyclability |

|---|---|---|---|

| Pd-prePAN | Preoxidized polyacrylonitrile (B21495) fiber | Used for coupling aryl iodides. mdpi.com | Recyclable, though some Pd leaching observed. mdpi.com |

| MCM-41-2P-Pd(OAc)₂ | MCM-41 silica | Heterogeneous bidentate phosphine palladium complex used for carbonylative Sonogashira coupling. tandfonline.com | Recycled up to 8 times without significant loss of activity. tandfonline.com |

| Pd/ICCP | Mussel shell waste | Inexpensive and effective support. researchgate.net | Reused up to three times with over 90% activity. researchgate.net |

Copper-Based Catalysis: Mechanistic Pathways and Scope Expansion

Copper catalysis offers a more economical alternative to palladium for the synthesis of aryl alkynes. organic-chemistry.org While often used as a co-catalyst in the Sonogashira reaction, copper can also independently catalyze the coupling of terminal alkynes with aryl halides, a reaction reminiscent of the Ullmann condensation. organic-chemistry.orgmdpi.com

Ligand-free systems using commercially available copper sources like Cu₂O have proven effective, particularly for the coupling of aryl iodides. organic-chemistry.org The mechanism of copper(I)-catalyzed cross-coupling reactions is highly dependent on the nature of the reactants. researchgate.net Proposed pathways often involve an initial reaction between the copper(I) salt and the nucleophile (e.g., an amine or acetylide), followed by an oxidative addition of the aryl halide to form a transient Cu(III) intermediate. mdpi.com This unstable species then undergoes reductive elimination to furnish the coupled product and regenerate the active Cu(I) catalyst. mdpi.com

Recent advances have expanded the scope of copper catalysis to include decarboxylative alkynylation, where benzoic acids are coupled with terminal alkynes. acs.orgnih.gov This method avoids the need for pre-functionalized aryl halides. A proposed mechanism involves the formation of a Cu(II)-benzoate species, which undergoes decarboxylation to an arylcopper(II) intermediate. acs.org This intermediate then reacts with the alkyne, is oxidized to a Cu(III) species, and undergoes reductive elimination to release the aryl alkyne product. acs.org

Earth-Abundant Metal Catalysis (e.g., Iron, Cobalt, Nickel)

The drive for more sustainable and cost-effective synthesis has led to the exploration of catalysts based on earth-abundant first-row transition metals like iron, cobalt, and nickel. princeton.edursc.org These metals offer the potential to replace precious metals like palladium in cross-coupling reactions. beilstein-journals.orgnih.gov

Iron- and cobalt-catalyzed Sonogashira-type reactions have emerged as a significant area of research. beilstein-journals.orgnih.gov For example, a system comprising iron(III) chloride and 1,10-phenanthroline (B135089) can catalyze the coupling of aryl iodides with terminal alkynes in water under aerobic conditions. beilstein-journals.orgnih.gov Cobalt-based systems, often utilizing ligands like 2,2'-bipyridine (B1663995) or terpyridine, have been developed for coupling alkylzinc reagents or arylboronic esters with aryl halides. nih.govacs.org These cobalt catalysts have shown promising reactivity with alkyl halides, where side reactions like β-hydride elimination can be problematic for palladium systems. nih.govnih.gov Nickel catalysis, often in conjunction with photocatalysis, is also effective for C-C bond formation involving aryl halides. researchgate.net

Similar to palladium, developing heterogeneous catalysts for earth-abundant metals is crucial for practical applications. nih.govdntb.gov.ua This approach combines the low cost of the metal with the benefits of easy catalyst separation and recycling. rsc.org

Iron-based heterogeneous catalysts have been prepared by supporting iron on materials like acac-functionalized silica, which have shown good activity in Mizoroki-Heck reactions. rsc.orgrsc.org Magnetic nanoparticles (e.g., γ-Fe₂O₃) have been used as a core to support catalytically active cobalt. uni-regensburg.de These magnetic catalysts can be easily recovered from the reaction mixture using an external magnet and have been shown to be reusable for multiple runs with minimal loss in activity. uni-regensburg.de Such catalysts offer an environmentally and economically attractive alternative for C-C and C-N coupling reactions. uni-regensburg.de

Table 3: Heterogeneous Catalysts Based on Earth-Abundant Metals

| Metal | Support Material | Reaction Type | Key Advantages |

|---|---|---|---|

| Iron | acac-functionalized silica | Mizoroki-Heck | Recyclable (5 times); comparable activity to palladium catalysts. rsc.org |

| Cobalt | γ-Fe₂O₃ magnetic nanoparticles | Suzuki, Hiyama, C-N couplings | Water-dispersible, magnetically recyclable, low cost, scalable. uni-regensburg.de |

Photocatalysis and electrocatalysis provide alternative, mild methods for activating aryl halides for cross-coupling reactions. These techniques often operate at room temperature and can proceed through radical mechanisms, offering complementary reactivity to traditional thermal catalytic cycles. nih.govresearchgate.net

Visible-light photocatalysis can be used to reduce aryl halides into aryl radicals. nih.govresearchgate.net This process can be catalyzed by metal complexes, organic dyes, or heterogeneous semiconductors. nih.gov The generated aryl radical can then participate in C-C bond-forming reactions. Dual catalytic systems that merge photocatalysis with transition-metal catalysis (e.g., nickel) have proven highly effective. researchgate.net In such a system, the photocatalyst absorbs light and engages in a single-electron transfer (SET) process to activate the aryl halide or another reaction component, initiating a radical-based cross-coupling cycle mediated by the nickel co-catalyst. researchgate.net This approach has been used for the coupling of aryl halides with C(sp³)-H bonds and other partners. researchgate.net Similarly, photocatalysis can be employed for C-H alkynylation of arenes, providing a direct route to aryl alkynes without the need for pre-halogenated substrates. rsc.org

Emerging Catalytic Concepts: Biocatalysis for Multifunctional Transformations

The application of biocatalysis in the synthesis and derivatization of complex molecules like 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene represents a frontier in green chemistry. Enzymes offer unparalleled selectivity and the potential for novel transformations under mild conditions. nih.govacs.org The concept of multifunctional biocatalysis, where a single enzyme or a cascade of enzymes performs multiple reaction steps, is particularly promising for the efficient modification of this compound, which possesses distinct reactive sites: a bromo-alkyne moiety and a chlorinated aromatic ring. nih.gov

The inherent ability of some enzymes to catalyze more than one type of reaction or act on a broad range of substrates is known as enzyme promiscuity. acs.orgnih.gov This property is a key driver in the evolution of new enzymatic functions and can be harnessed for complex chemical synthesis. nih.govwikipedia.org For a molecule such as this compound, a promiscuous enzyme could potentially catalyze transformations at both the chloro- and bromo-substituted positions or orchestrate a cyclization involving the alkyne.

Hypothetical Multifunctional Biocatalytic Scenarios

While specific biocatalytic transformations on this compound are not yet documented in publicly available research, plausible scenarios can be envisioned based on known enzyme classes and their catalytic capabilities.

Scenario 1: Single Promiscuous Enzyme Approach

A hypothetical multifunctional enzyme, potentially from the cytochrome P450 monooxygenase (P450) family, could be engineered to catalyze a sequence of reactions. P450s are known for their ability to catalyze a wide range of oxidative transformations and have been repurposed as multifunctional catalysts. acs.org An engineered P450 could first hydroxylate the chlorobenzene (B131634) ring, followed by an intramolecular cyclization involving the bromo-alkyne moiety.

Scenario 2: Multi-Enzyme Cascade

A more readily achievable approach would be a multi-enzyme cascade. This could involve the sequential action of a dehalogenase to remove the chlorine atom, followed by a hydratase to convert the alkyne to a ketone, and finally, a reductase to yield a chiral alcohol. Such a cascade would result in a significant increase in the molecular complexity and the introduction of valuable functional groups.

Potential Enzyme Classes for Derivatization

Several classes of enzymes could be explored for the multifunctional transformation of this compound. The following table outlines some potential enzymes, their reactions, and the resulting hypothetical products.

| Enzyme Class | Potential Transformation | Hypothetical Product from this compound |

| Flavin-dependent 'ene'-reductases (EREDs) | Reduction of the alkyne C≡C triple bond. | 1-(3-bromoprop-1-en-1-yl)-2-chlorobenzene or 1-(3-bromopropyl)-2-chlorobenzene |

| Cytochrome P450 Monooxygenases (P450s) | Hydroxylation of the aromatic ring; potential for subsequent cyclization. | 4-hydroxy-1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene; cyclized derivatives |

| Haloalkane Dehalogenases | Nucleophilic substitution of the bromine atom. | 1-(3-hydroxyprop-1-yn-1-yl)-2-chlorobenzene |

| Laccases | Oxidative coupling of the aromatic ring. | Dimeric structures |

| Hydratases | Addition of water across the alkyne triple bond. | 1-(3-bromo-1-oxopropan-2-yl)-2-chlorobenzene |

Table 1: Potential Enzyme Classes for Multifunctional Transformations

Research Findings on Related Substrates

While direct research on the biocatalytic transformation of this compound is limited, studies on related compounds provide valuable insights. For instance, flavin-dependent halogenases have been discovered that can catalyze the halogenation of terminal alkynes, suggesting the potential for enzymatic manipulation of the bromo-alkyne functionality. Furthermore, the promiscuity of enzymes like 4-oxalocrotonate tautomerase (4-OT) has been extensively studied, demonstrating its ability to catalyze a variety of reactions, including epoxidation and aldol (B89426) condensations, on diverse substrates. acs.org

The development of biocatalytic "hydrogen-borrowing" cascades, where an alcohol is oxidized to an aldehyde or ketone that then participates in a C-C or C-N bond-forming reaction, showcases the potential for creating complex molecules from simple precursors in a highly atom-efficient manner. nih.gov Such a cascade could be envisioned for the derivatization of a hydroxylated intermediate of this compound.

The future of biocatalysis for the synthesis and derivatization of complex molecules like this compound lies in the discovery of novel enzymes with unique catalytic functions and the engineering of existing enzymes to expand their substrate scope and catalytic capabilities. nih.govacs.org The integration of biocatalysis with other catalytic methods, such as photoredox catalysis, also opens up new avenues for unprecedented chemical transformations. nih.gov

Following a comprehensive search of scientific databases and literature, it has been determined that there is insufficient publicly available research on the specific applications of This compound to construct a detailed article according to the provided outline.

The outlined topics—synthesis of complex heterocyclic, macrocyclic, and polycyclic architectures, development of advanced functional materials, and specific strategies in natural product synthesis—require detailed research findings that are not present in the current body of scientific literature for this particular compound. While the molecule possesses reactive functional groups (a terminal alkyne, a propargylic bromide, and a halogenated benzene (B151609) ring) that suggest potential utility as a synthetic building block, specific examples and data relating to the requested applications could not be located.

Therefore, to maintain scientific accuracy and adhere strictly to the user's request for information based on existing research, the article cannot be generated.

Applications As a Versatile Synthetic Building Block in Advanced Chemical Synthesis

Development of Chemical Probes and Molecular Tools

The compound 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene serves as a valuable scaffold in the synthesis of sophisticated chemical probes and molecular tools. Its utility stems from the presence of two key reactive functionalities: a terminal alkyne and a halogenated aromatic ring. These features allow for its incorporation into larger molecular architectures designed to investigate biological systems with high precision.

The terminal alkyne group is of particular importance in the realm of bioorthogonal chemistry. This field of science involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The alkyne moiety can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for labeling biomolecules such as proteins, nucleic acids, and lipids.

By incorporating this compound into a larger molecule that has an affinity for a specific biological target, researchers can introduce a "handle" for subsequent modifications. For instance, a molecule containing this compound can be introduced into a cellular system. After it has bound to its target, a fluorescent dye or an affinity tag bearing an azide (B81097) group can be introduced. The ensuing click reaction will covalently link the dye or tag to the target-bound molecule, thereby allowing for visualization or isolation of the biological target.

The bromo- and chloro-substituents on the benzene (B151609) ring offer additional opportunities for synthetic diversification. These halogen atoms can be modified through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of other functional groups that can fine-tune the properties of the resulting chemical probe. For example, groups can be added to improve water solubility, cell permeability, or the binding affinity and selectivity for the biological target.

The versatility of this compound as a synthetic building block is highlighted in the theoretical design of targeted chemical probes. A hypothetical research workflow could involve the following steps:

Scaffold Elaboration: The bromo or chloro substituent on the phenyl ring could be used as a handle for introducing a pharmacophore known to bind to a specific protein of interest via a palladium-catalyzed cross-coupling reaction.

Probe Introduction: The resulting molecule, now bearing a targeting element, can be introduced into a biological sample.

Bioorthogonal Ligation: A reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with an azide group, is added. The terminal alkyne of the this compound moiety then reacts with the azide, covalently attaching the reporter to the probe-target complex.

Detection and Analysis: The now-labeled biological target can be visualized by fluorescence microscopy or isolated for further analysis, such as mass spectrometry-based proteomic studies.

This strategic combination of a bioorthogonal handle (the terminal alkyne) and a site for further chemical modification (the halogenated benzene ring) makes this compound a powerful tool for the development of next-generation chemical probes to unravel complex biological processes.

Advanced Spectroscopic and Analytical Characterization of Reaction Products and Intermediates

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For "1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene," with a molecular formula of C9H6BrCl, the expected monoisotopic mass is 227.93414 Da. uni.lunih.govnih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]+) very close to this value. The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) would result in a characteristic isotopic pattern for the molecular ion, further confirming the elemental composition.

| Adduct | Calculated m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 228.94142 | 136.2 |

| [M+Na]+ | 250.92336 | 151.9 |

| [M-H]- | 226.92686 | 140.1 |

| [M]+ | 227.93359 | 149.1 |

Predicted data for this compound and its adducts. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. oxinst.com For "this compound," both ¹H and ¹³C NMR would be crucial for confirming the connectivity of atoms and the regiochemistry of the substituents on the benzene (B151609) ring.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromopropyl group. The splitting patterns and coupling constants of the aromatic protons would definitively establish the 1,2-disubstitution pattern on the benzene ring. The chemical shift of the methylene protons would be influenced by the adjacent bromine atom and the alkyne functionality.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would further confirm the substitution pattern, while the signals for the alkynyl carbons and the methylene carbon would provide additional structural verification.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplets | Splitting pattern confirms 1,2-substitution. |

| Methylene Protons (-CH2Br) | ~3.9 | Singlet or narrow triplet | Shift influenced by bromine and alkyne. |

| Aromatic Carbons | 110 - 140 | - | Pattern confirms substitution. |

| Alkynyl Carbons | 70 - 90 | - | Characteristic shifts for sp-hybridized carbons. |

| Methylene Carbon (-CH2Br) | ~20 | - | Shift influenced by bromine. |

Hypothetical NMR data based on general principles and data from related compounds.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions. For a molecule like "this compound," obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure, including the regiochemistry of the aromatic ring and the conformation of the bromopropynyl side chain.

The resulting crystal structure would provide precise measurements of the C-C, C-H, C-Cl, C-Br, and C≡C bond lengths and the various bond angles within the molecule. This data is invaluable for understanding the steric and electronic effects of the substituents and for validating computational models of the molecule's structure. As of now, the crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups. covalentmetrology.com These techniques are complementary and can be used to monitor the progress of reactions by observing the appearance or disappearance of characteristic vibrational bands.

For "this compound," the FT-IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

C≡C stretch: A weak to medium intensity band around 2100-2260 cm⁻¹ in the IR spectrum and a stronger band in the Raman spectrum.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A strong band in the 600-800 cm⁻¹ region.

C-Br stretch: A strong band in the 500-600 cm⁻¹ region.

CH₂ bending: A band around 1450 cm⁻¹.

In mechanistic studies, changes in these vibrational frequencies could indicate the formation of reaction intermediates or products. For example, the disappearance of the C≡C stretching band could signify a reaction involving the alkyne group. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. researchgate.netnih.govnih.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| Alkyne C≡C Stretch | 2100-2260 | FT-IR (weak/medium), Raman (strong) |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

| CH₂ Bend | ~1450 | FT-IR |

| C-Cl Stretch | 600-800 | FT-IR |

| C-Br Stretch | 500-600 | FT-IR |

Expected vibrational frequencies for key functional groups. researchgate.netspectrabase.com

Future Directions and Emerging Research Opportunities

Development of Novel Reaction Manifolds and Mechanistic Discoveries

The reactivity of the alkyne and propargyl bromide moieties in 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene opens avenues for the development of novel reaction manifolds. The terminal alkyne can participate in a variety of reactions, including hydroalkylation and cycloadditions. nih.govmasterorganicchemistry.com The propargyl bromide functionality makes the compound susceptible to nucleophilic attack. msu.edu

Future research could focus on cascade reactions that exploit both functional groups in a single synthetic operation. For instance, an initial nucleophilic substitution at the propargylic position could be followed by an intramolecular cyclization involving the alkyne, leading to the formation of complex heterocyclic scaffolds. The ortho-chloro substituent can also be leveraged to influence regioselectivity in these transformations or to serve as a handle for further functionalization through cross-coupling reactions.

Mechanistic studies of such novel reactions would be crucial for understanding the underlying principles and for optimizing reaction conditions. Investigations into the role of the ortho-chloro group on the electronic properties and reactivity of the alkyne, for example, could provide valuable insights for designing more efficient synthetic methods.

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The exploration of the full synthetic potential of this compound can be significantly accelerated by integrating automated synthesis platforms and machine learning algorithms. youtube.com Automated systems can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters for known transformations and facilitating the discovery of new reactions. whiterose.ac.uk

Machine learning models can be trained on data generated from these automated experiments to predict reaction outcomes, such as yield and selectivity, for new substrates and conditions. beilstein-journals.orgdigitellinc.com For instance, a machine learning model could be developed to predict the optimal catalyst and ligand combination for a Sonogashira coupling reaction involving this compound, based on a dataset of similar reactions. whiterose.ac.uknih.gov This data-driven approach can significantly reduce the experimental effort and resources required for reaction optimization.

The combination of automated synthesis and machine learning offers a powerful paradigm for exploring the vast chemical space accessible from this compound and for accelerating the discovery of novel molecules with desired properties.

Exploration of Bio-Orthogonal and Ligand-Free Transformations

The concept of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has opened up new frontiers in chemical biology. wikipedia.orgspringernature.com The alkyne functionality in this compound makes it a potential candidate for bio-orthogonal labeling experiments, particularly in copper-free click chemistry reactions with azides. nih.gov

Future research could focus on developing derivatives of this compound that are suitable for biological applications. This would involve modifying the structure to enhance water solubility and reduce cytotoxicity. The development of new bio-orthogonal reactions that are compatible with the propargyl bromide functionality would further expand the utility of this compound in biological settings.

In the realm of green chemistry, the development of ligand-free transformations is a key objective. The alkyne group of this compound could potentially participate in ligand-free coupling reactions, which would simplify reaction procedures and reduce the environmental impact of chemical synthesis. Research in this area could focus on exploring the use of heterogeneous catalysts or alternative energy sources, such as microwave irradiation or mechanochemistry, to promote ligand-free transformations.

Computational Design and Predictive Modeling of Novel Reactivity Patterns

Computational chemistry and predictive modeling are becoming increasingly powerful tools for understanding and predicting chemical reactivity. rsc.org Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and to model the transition states of potential reactions. researchgate.netmdpi.commdpi.com

For example, DFT calculations could be used to predict the regioselectivity of cycloaddition reactions involving the alkyne or to elucidate the mechanism of novel cascade reactions. nih.gov This computational insight can guide the design of new experiments and accelerate the discovery of new reactivity patterns.

Furthermore, computational modeling can be used to design new derivatives of this compound with tailored reactivity. By systematically modifying the substituents on the aromatic ring and evaluating their effect on the electronic properties of the alkyne and propargyl bromide moieties, it may be possible to design molecules with enhanced reactivity or selectivity for specific applications.

The following table provides a summary of the key research areas and their potential impact:

| Research Area | Key Objectives | Potential Impact |

| Novel Reaction Manifolds | Development of cascade reactions and exploration of the influence of the ortho-chloro substituent. | Access to complex molecular architectures and more efficient synthetic routes. |

| Automated Synthesis & ML | High-throughput screening of reaction conditions and predictive modeling of reaction outcomes. | Accelerated discovery of new reactions and optimized synthetic protocols. |

| Bio-Orthogonal Chemistry | Development of biocompatible derivatives for cellular labeling and imaging. | New tools for studying biological processes in living systems. |

| Computational Modeling | DFT calculations to predict reactivity and guide the design of new experiments and molecules. | Deeper understanding of reaction mechanisms and rational design of functional molecules. |

Q & A

Q. What are the optimal synthetic routes for 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene, and what reaction conditions yield the highest purity?

The compound can be synthesized via a domino imination/cycloisomerization reaction starting from 2-propargyl-benzaldehyde derivatives. Key steps include:

- Reaction Conditions : Use hexane–EtOAc (9:1) as the eluent for chromatography, with a reaction time of 2.5 hours and a yield of 68–81% .

- Purification : Column chromatography is recommended to isolate the light yellow oil or yellow solid product.

- Validation : Confirm purity via NMR (e.g., δ = 1.25 ppm for CH) and ESI-MS (e.g., m/z 223.0120 for [M+H]) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR Analysis : NMR (200 MHz, CDCl) reveals distinct signals for aromatic protons (δ = 7.07–7.41 ppm) and aliphatic groups (e.g., δ = 4.21 ppm for CH). NMR confirms sp-hybridized carbons (86.0–87.7 ppm) .

- IR Spectroscopy : Look for C≡C stretching (~2100–2260 cm) and C-Br/C-Cl vibrations (500–800 cm) .

Q. What purification methods are recommended post-synthesis?

- Chromatography : Use hexane–EtOAc (9:1) for column chromatography to separate byproducts .

- Recrystallization : For solid derivatives, optimize solvent polarity to enhance crystal formation .

Q. How can researchers verify the compound’s identity if spectral data conflicts with literature?

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., using Molecular Operating Environment (MOE) software) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., CHBrCl) with precision ≤ 0.0003 amu .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structural determination?

- Refinement Tools : Use SHELXL for small-molecule refinement, adjusting parameters like hydrogen atom placement and thermal displacement factors .

- Twinning Analysis : For twinned crystals, employ SHELXPRO to model pseudo-merohedral twinning and improve R-factor convergence .

Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?

- Side Products : Substitution reactions may yield 4-(3-hydroxyprop-1-yn-1-yl)benzene derivatives. Minimize these by controlling reaction temperature and avoiding excess base .

- Catalyst Optimization : Replace traditional bromination catalysts (e.g., FeBr) with AlBr to enhance regioselectivity .

Q. How do electronic effects of substituents influence cross-coupling reactivity?

- Bromo vs. Chloro Reactivity : The bromo group undergoes Suzuki coupling more readily than chloro due to lower bond dissociation energy. Use Pd(PPh) as a catalyst for selective aryl-Br activation .

- Steric Effects : The ortho-chloro substituent may hinder access to the propargyl site, requiring bulkier ligands (e.g., XPhos) to improve coupling efficiency .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states for propargyl bromide substitution using Gaussian09 with B3LYP/6-31G(d) basis sets.

- MOE Simulations : Predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. How can crystallographic disorder be addressed in structural studies?

Q. What are the applications of this compound in synthesizing complex heterocycles?

- Isoquinoline Synthesis : Use domino imination/cycloisomerization to convert propargyl derivatives into 3-benzylisoquinolines, a scaffold for bioactive molecules .

- Polymer Precursors : The triple bond enables click chemistry (e.g., CuAAC) to build conjugated polymers for optoelectronics .

Data Contradiction Analysis

Q. Q. How should researchers interpret conflicting NMR integrations for aromatic protons?

Q. Why do X-ray and DFT-predicted bond lengths differ for the propargyl moiety?

- Crystal Packing : Intermolecular interactions (e.g., halogen bonding) in the solid state shorten C≡C bonds vs. gas-phase DFT models. Use Hirshfeld surface analysis to quantify packing effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.